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Compound of Interest

Compound Name: Decyl chloroformate

Cat. No.: B1670167 Get Quote

This guide provides an in-depth exploration of decyl chloroformate, a versatile and highly

functional reagent, detailing its applications for researchers, scientists, and drug development

professionals. We will move beyond simple reaction schemes to uncover the mechanistic

rationale and strategic considerations that make this molecule an essential tool in the medicinal

chemist's arsenal, particularly for modulating drug properties and enabling advanced delivery

strategies.

Section 1: Core Characteristics and Safe Handling
of Decyl Chloroformate
Decyl chloroformate, the decyl ester of chloroformic acid, is a reactive acyl chloride

derivative. Its utility in medicinal chemistry stems from the combination of the reactive

chloroformate group and the ten-carbon alkyl chain. This dual nature allows for the covalent

modification of drug molecules, introducing a significant lipophilic tail that can profoundly alter

their physicochemical properties.

Physicochemical Data
A foundational understanding of a reagent begins with its physical and chemical properties,

which dictate its handling, reaction conditions, and storage.
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Property Value Reference(s)

CAS Number 55488-51-2 [1]

Molecular Formula C₁₁H₂₁ClO₂ [2]

Molecular Weight 220.74 g/mol [1][2]

Appearance Colorless to light yellow liquid

Boiling Point 226-227 °C [1]

Density 0.956 g/mL at 25 °C [1]

Refractive Index n20/D 1.438 [1]

Storage Temperature 2-8°C [1]

Scientific Integrity: Safety and Handling as a Self-
Validating System
Trustworthiness in the lab begins with safety. Decyl chloroformate is a corrosive and

moisture-sensitive compound, demanding rigorous handling protocols to ensure both

experimental success and personal safety.[1][3] Failure to adhere to these measures can lead

to reagent decomposition, reaction failure, and significant safety hazards.

Core Safety Directives:

Corrosivity: The compound is classified as corrosive and can cause severe skin burns and

eye damage.[1] Always handle it within a certified chemical fume hood.

Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This

includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical

splash goggles with a face shield.[1][3]

Moisture Sensitivity: Decyl chloroformate reacts with water (hydrolysis) to produce decyl

alcohol, carbon dioxide, and corrosive hydrochloric acid.[3] This decomposition not only

consumes the reagent but introduces acidic byproducts that can interfere with subsequent

reactions. All glassware must be rigorously dried (oven or flame-dried), and reactions should

be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Storage: The reagent must be stored in a tightly sealed container in a cool, dry place,

typically between 2-8°C, to minimize degradation.[1]

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and

amines, except under controlled reaction conditions.[3]

Section 2: The Chemistry of Modification: Core
Reactivity and Mechanisms
The primary utility of decyl chloroformate lies in its ability to react with nucleophiles, most

notably amines and alcohols, via a nucleophilic acyl substitution mechanism. This reaction is

the cornerstone of its application in forming stable carbamate and carbonate linkages.

The general mechanism involves the attack of a nucleophile (an amine or alcohol) on the

electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which

then collapses, expelling a chloride ion as the leaving group. The reaction is typically

conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which

serves the critical role of neutralizing the hydrochloric acid byproduct, driving the reaction to

completion.[4]
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Reactants
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Caption: General mechanism for nucleophilic acyl substitution.

Section 3: Application in Prodrug Design for Long-
Acting Formulations
One of the most powerful applications of decyl chloroformate in medicinal chemistry is in the

creation of long-acting injectable (LAI) prodrugs. A prodrug is an inactive or less active

derivative of a drug molecule that is converted in vivo to the active parent drug.[5]
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The Lipophilicity Principle
Many drugs, particularly those targeting the central nervous system like antipsychotics, require

chronic administration, where patient compliance can be a significant challenge. By covalently

attaching the long, lipophilic decyl chain to a polar drug molecule containing a hydroxyl or

amine group, its oil/water partition coefficient is dramatically increased.[6] This allows the

resulting prodrug to be dissolved in a sterile oil vehicle (e.g., sesame oil) and administered via

intramuscular injection. The oil forms a depot in the muscle tissue, from which the lipophilic

prodrug leaches out slowly over weeks or months.[6]

Once in systemic circulation, ubiquitous esterase enzymes recognize and cleave the

carbamate or carbonate bond, releasing the active parent drug and the generally inert decyl

alcohol. This strategy is exemplified by commercially successful drugs like fluphenazine

decanoate and haloperidol decanoate.[6]
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Caption: Prodrug activation pathway for sustained release.

Experimental Protocol: Synthesis of a Model
Decyloxycarbonyl Prodrug
This protocol describes a general procedure for the synthesis of a decyloxycarbonyl prodrug

from an amine-containing parent drug.

Materials:

Parent Drug (containing a primary or secondary amine)

Decyl Chloroformate (CAS 55488-51-2)
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Anhydrous Dichloromethane (DCM)

Triethylamine (TEA) or Pyridine (as base)

Saturated Sodium Bicarbonate Solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Procedure:

Preparation: Under an inert atmosphere of nitrogen, dissolve the parent drug (1.0 eq) in

anhydrous DCM.

Base Addition: Cool the solution to 0°C using an ice bath. Add the base (e.g., TEA, 1.2 eq)

dropwise with stirring. The choice of base is critical; a hindered base minimizes potential side

reactions.

Reagent Addition: Slowly add a solution of decyl chloroformate (1.1 eq) in anhydrous DCM

to the reaction mixture dropwise over 15-20 minutes. Maintaining the low temperature is

crucial to control the exothermic reaction.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate

solution, and brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the resulting crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

prodrug.
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Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: The Decyloxycarbonyl (Doc) Group in
Chemical Synthesis
Beyond prodrugs, the decyloxycarbonyl moiety serves as a lipophilic N-protecting group for

amines. In multi-step organic synthesis, protecting groups are essential for masking the

reactivity of a functional group while transformations are carried out elsewhere in the molecule.

[7]

While groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are more common, the

Doc group offers a unique advantage: solubility modification. Intermediates in a synthesis can

sometimes be intractable or difficult to purify due to high polarity. Introducing the C₁₀ alkyl chain

can render a polar molecule soluble in non-polar organic solvents, simplifying extraction and

chromatography.

The introduction of the Doc group follows the same carbamate formation protocol described

above.[8] Cleavage of the Doc group to regenerate the free amine can be challenging but is

typically achieved under harsh basic (e.g., KOH in refluxing ethanol) or acidic conditions,

similar to other alkyl carbamates.[9]

Section 5: Derivatization for Bioanalytical
Applications
In drug metabolism and pharmacokinetic (DMPK) studies, it is often necessary to quantify polar

metabolites in biological matrices. Alkyl chloroformates are widely used as derivatizing agents

for analysis by gas chromatography-mass spectrometry (GC-MS).[4][10] The reaction converts

polar functional groups (-OH, -NH₂, -COOH) into less polar, more volatile carbamate or

carbonate derivatives. This derivatization allows for the analysis of compounds that would

otherwise be unsuitable for GC. Decyl chloroformate, with its long alkyl chain, produces

derivatives with distinct retention times and fragmentation patterns, aiding in their identification

and quantification.[10]

Conclusion
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Decyl chloroformate is far more than a simple reagent; it is a strategic tool for the medicinal

chemist. Its primary strength lies in its ability to predictably and efficiently introduce a long alkyl

chain onto a drug molecule, forming a stable carbamate or carbonate linker. This modification

is a field-proven strategy for developing long-acting injectable prodrugs, a critical technology for

improving patient compliance in chronic diseases. Furthermore, its utility as a lipophilic

protecting group and as a derivatization agent for analytical chemistry underscores its

versatility. A thorough understanding of its reactivity, handling requirements, and mechanistic

principles empowers researchers to leverage decyl chloroformate to its full potential in the

complex journey of drug discovery and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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